
Phosphorothioate
Vue d'ensemble
Description
Phosphorothioate is a type of chemical compound that contains a sulfur atom in place of an oxygen atom in the phosphate group. This modification confers unique properties to the molecule, making it useful in a variety of scientific research applications.
Mécanisme D'action
The mechanism of action of phosphorothioate depends on the specific application. In DNA sequencing, the sulfur atom in the phosphate group of the nucleotide protects the DNA from exonucleases by forming a stable sulfur-oxygen bond with the enzyme. In gene editing, the phosphorothioate-modified oligonucleotide binds to the complementary DNA strand and induces a site-specific mutation by interfering with the normal DNA replication process. In RNA interference, the phosphorothioate-modified siRNA binds to the complementary mRNA and induces its degradation by the RNA-induced silencing complex.
Effets Biochimiques Et Physiologiques
Phosphorothioate has been shown to have a variety of biochemical and physiological effects, including altered protein binding, altered gene expression, and altered immune response. The sulfur atom in the phosphate group of the nucleotide can alter the charge and shape of the molecule, affecting its interaction with proteins and other molecules. Phosphorothioate-modified oligonucleotides have been shown to alter gene expression by inducing site-specific mutations or interfering with the normal DNA replication process. Phosphorothioate-modified siRNAs have been shown to alter the immune response by inducing the degradation of specific mRNAs.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphorothioate has several advantages for use in lab experiments, including increased stability, improved specificity, and increased resistance to nuclease degradation. However, there are also several limitations to its use, including increased cost, decreased efficiency, and potential off-target effects.
Orientations Futures
There are several future directions for research on phosphorothioate, including the development of new synthesis methods, the optimization of existing methods, and the exploration of new applications. One potential application is the use of phosphorothioate-modified oligonucleotides for the treatment of genetic diseases, such as cystic fibrosis and Huntington's disease. Another potential application is the use of phosphorothioate-modified siRNAs for the treatment of viral infections, such as HIV and hepatitis C.
Conclusion:
Phosphorothioate is a versatile chemical compound that has a variety of scientific research applications. Its unique properties, including increased stability and resistance to nuclease degradation, make it useful for a variety of experiments. However, there are also limitations to its use, including increased cost and potential off-target effects. Future research on phosphorothioate will likely focus on the development of new synthesis methods and the exploration of new applications, such as the treatment of genetic diseases and viral infections.
Applications De Recherche Scientifique
Phosphorothioate has been used in a variety of scientific research applications, including DNA sequencing, gene editing, and RNA interference. In DNA sequencing, phosphorothioate-modified nucleotides are used to protect the DNA from degradation by exonucleases, allowing for more accurate sequencing. In gene editing, phosphorothioate-modified oligonucleotides are used to induce site-specific mutations in the DNA. In RNA interference, phosphorothioate-modified siRNAs are used to silence specific genes.
Propriétés
Numéro CAS |
15181-41-6 |
|---|---|
Nom du produit |
Phosphorothioate |
Formule moléculaire |
O3PS-3 |
Poids moléculaire |
111.04 g/mol |
Nom IUPAC |
thiophosphate |
InChI |
InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-3 |
Clé InChI |
RYYWUUFWQRZTIU-UHFFFAOYSA-K |
SMILES |
[O-]P(=S)([O-])[O-] |
SMILES canonique |
[O-]P(=S)([O-])[O-] |
Autres numéros CAS |
15181-41-6 |
Synonymes |
diethyl thiophosphate sodium thiophosphate thiophosphate thiophosphoric acid thiophosphoric acid, trisodium salt |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


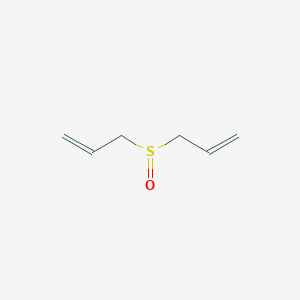
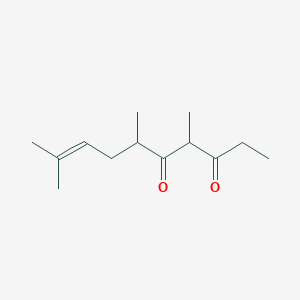
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)
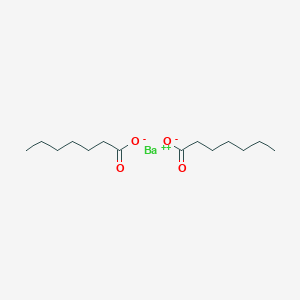


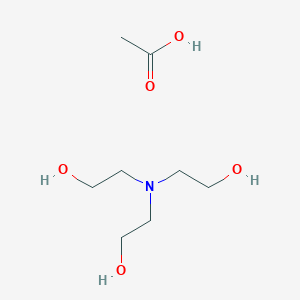
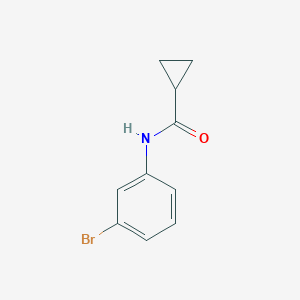
![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)
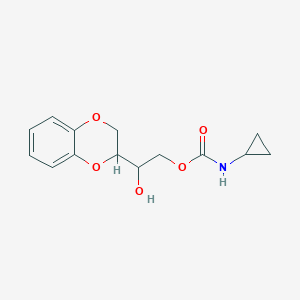
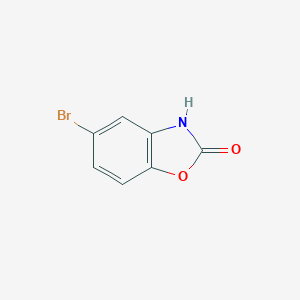
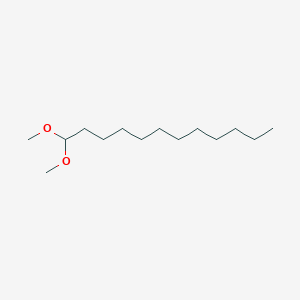
![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)